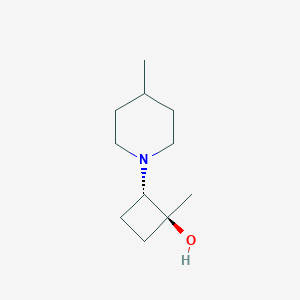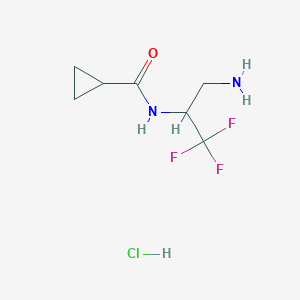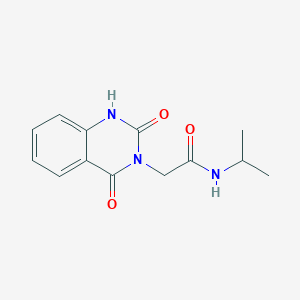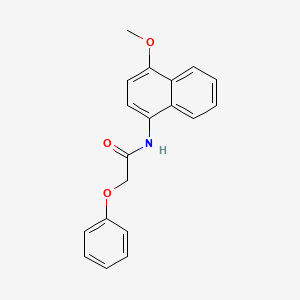
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. It belongs to the class of drugs called kinase inhibitors, which target the enzymes that drive the growth and survival of cancer cells.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives, including methods to produce these compounds efficiently. For instance, a practical approach to synthesize 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives using dithiocarbamate–anthranilic acid reactions highlights a straightforward protocol emphasizing simplicity, good yields, and the ease of product isolation (Azizi & Edrisi, 2017). Similarly, studies on the synthesis of new thioxoquinazolinone derivatives explore their anticonvulsant and antimicrobial activities, contributing to the understanding of their potential therapeutic applications (Rajasekaran et al., 2013).
Biological Activities and Applications
Research extends into investigating the biological activities of quinazoline derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For example, compounds derived from dodecanoyl isothiocyanate and exhibiting various heterocyclic structures have been evaluated for their antioxidant and antitumor activities, showing significant potential (Ismail & Elsayed, 2018). Moreover, the synthesis and anticancer activity evaluation of quinazoline derivatives against cancer cell lines highlight the potential of these compounds as anticancer agents, with some derivatives showing more potency than standard treatments (Abuelizz et al., 2017).
Chemical Properties and Mechanisms
The exploration of the chemical properties and mechanisms of action of quinazoline derivatives forms a crucial part of the research. For instance, studies on tyrosine kinase inhibitors involve the development of 6-substituted 4-anilinoquinazolines as soluble, irreversible inhibitors of the epidermal growth factor receptor, showcasing their therapeutic relevance in targeting cancer pathways (Smaill et al., 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide involves the reaction of 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine followed by the addition of hexanoyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.", "Starting Materials": [ "2-thioxo-1,2-dihydroquinazolin-4-amine", "3-isopropoxypropylamine", "hexanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-thioxo-1,2-dihydroquinazolin-4-amine with 3-isopropoxypropylamine in the presence of a suitable solvent and a catalyst to yield the intermediate product.", "Step 2: Add hexanoyl chloride to the intermediate product and stir the mixture at a suitable temperature to allow the reaction to proceed.", "Step 3: Quench the reaction by adding a suitable quenching agent and isolate the resulting intermediate product.", "Step 4: React the intermediate product with N,N-dimethylformamide dimethyl acetal and hydrochloric acid in the presence of a suitable solvent to yield the final product.", "Step 5: Purify the final product by using suitable purification techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
689266-18-0 |
Nom du produit |
N-(3-isopropoxypropyl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide |
Formule moléculaire |
C20H30N4O2S |
Poids moléculaire |
390.55 |
Nom IUPAC |
N-(3-propan-2-yloxypropyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C20H30N4O2S/c1-15(2)26-14-8-13-21-18(25)11-4-3-7-12-22-19-16-9-5-6-10-17(16)23-20(27)24-19/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,21,25)(H2,22,23,24,27) |
Clé InChI |
QITBGRLWVKFDBM-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
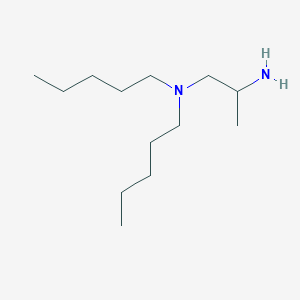
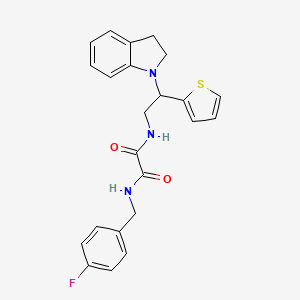
![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)


![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
